Otamixaban is a synthetically derived, parenteral, small molecule that acts as a direct and selective inhibitor of Factor Xa (FXa) [, , ]. It is classified as an anticoagulant due to its ability to inhibit the coagulation cascade [, ]. In scientific research, otamixaban serves as a valuable tool for investigating the mechanisms of coagulation and the potential therapeutic benefits of FXa inhibition [, , , , ].
A key step in the synthesis of otamixaban and related compounds involves the asymmetric conjugate addition of a lithium amide to tert-butyl enoates []. This reaction is controlled by a chiral ligand, leading to the formation of anti-alkylation products with high enantiomeric excess (ee) []. Further transformations, including oxidation and transoximation, can then be used to generate the desired 3-aminoalkanoate intermediates [].
Otamixaban acts as a potent, competitive, and reversible inhibitor of FXa, targeting both free FXa and FXa bound within the prothrombinase complex [, ]. By inhibiting FXa, otamixaban disrupts the coagulation cascade, preventing the conversion of prothrombin to thrombin and ultimately reducing thrombin generation [, , ].
The provided abstracts highlight otamixaban's rapid plasma distribution and elimination, with a half-life of approximately 30 minutes [, ]. It exhibits a well-described dose-exposure relationship and low inter-subject variability in plasma exposure [, ]. Otamixaban is primarily eliminated through a combination of renal and biliary excretion [].
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7
CAS No.: 506-78-5